molecular formula C10H18N2O B1487408 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one CAS No. 2167531-66-8

4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one

Cat. No.: B1487408
CAS No.: 2167531-66-8
M. Wt: 182.26 g/mol
InChI Key: XYLNHRMTZDBNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one ( 2167531-66-8) is a chemical compound offered for research and development purposes . This diazepanone derivative has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol . The structure features a seven-membered 1,4-diazepan-5-one ring core, substituted with a cyclopropylmethyl group and a methyl group . As a member of the diazepanone family, which includes important synthetic intermediates in medicinal chemistry, this compound serves as a valuable building block for researchers in organic synthesis and drug discovery . Like related structures, it provides a versatile scaffold for the development of novel biologically active molecules . The product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8-6-12(7-9-2-3-9)10(13)4-5-11-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLNHRMTZDBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CCN1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one is a diazepane derivative that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological effects, including antimicrobial and antiviral properties, as well as its utility in drug design.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or alter receptor signaling pathways, leading to various biological effects. For instance, it has been noted that the compound may inhibit certain enzymes or act as a receptor antagonist, which could be beneficial in treating conditions related to those targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Properties

In addition to its antimicrobial effects, this compound is being evaluated for antiviral activity. Preliminary findings suggest that it may inhibit viral replication through mechanisms similar to those observed with other diazepane derivatives.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known diazepane derivatives:

Compound NameBiological ActivityUnique Features
DiazepamAnxiolytic, anticonvulsantWell-established clinical use
LorazepamSedative, anxiolyticShorter half-life than Diazepam
This compoundAntimicrobial, antiviralUnique cyclopropylmethyl substitution

This table highlights the distinct characteristics of this compound compared to other compounds in its class.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics. This suggests a potential role in developing new antimicrobial therapies.
  • Antiviral Activity : In vitro assays have shown that this compound can reduce viral load in cell cultures infected with specific viruses. The mechanism appears to involve interference with viral replication pathways.
  • Pharmacological Profiling : A comprehensive profiling study assessed the compound's interaction with various receptors and enzymes. Results indicated a favorable safety profile and low cytotoxicity compared to other compounds tested .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Lipophilicity : The cyclopropylmethyl group in the target compound provides moderate lipophilicity compared to aromatic substituents (e.g., benzyl or phenyl groups), which may enhance membrane permeability .

Pharmacological and Physicochemical Properties

ADME Profiles

  • Cyclopropylmethyl vs. Benzyl Groups : The cyclopropylmethyl substituent may improve metabolic stability compared to benzyl groups, which are prone to oxidative metabolism .
  • Hydrogen Bonding : N–H···O interactions in 2,7-diphenyl derivatives enhance crystalline stability but may reduce solubility .

Preparation Methods

Boc Protection of 1,4-Diazepan-5-one

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), DMAP (4-dimethylaminopyridine) as catalyst.
  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 10–20 °C.
  • Time: 2–4 hours.
  • Yield: Up to 89% for tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.
  • Procedure: The starting 1,4-diazepan-5-one is dissolved in THF or DCM, cooled, then Boc2O and DMAP are added. The mixture is stirred at room temperature, followed by concentration and purification by column chromatography and crystallization.
Parameter Details
Starting material 1,4-Diazepan-5-one
Protecting agent Di-tert-butyl dicarbonate (Boc2O)
Catalyst DMAP
Solvent THF or DCM
Temperature 10–20 °C
Reaction time 2–4 hours
Yield 79–89%

Reductive Amination to Introduce Cyclopropylmethyl Group

  • Reagents: Cyclopropylmethyl aldehyde, sodium triacetoxyborohydride (NaBH(OAc)3), DIPEA (N,N-diisopropylethylamine).
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: Room temperature.
  • Time: Overnight stirring.
  • Procedure: The Boc-protected diazepane amine is reacted with cyclopropylmethyl aldehyde in the presence of DIPEA and NaBH(OAc)3. After reaction completion confirmed by LC–MS, the mixture is worked up by aqueous extraction and purified by preparative HPLC under basic conditions.
Parameter Details
Amination reagent Cyclopropylmethyl aldehyde
Reducing agent Sodium triacetoxyborohydride
Base DIPEA
Solvent DCM or DMF
Temperature Room temperature
Reaction time Overnight
Purification Preparative HPLC (basic conditions)

Deprotection and Final Purification

  • Deprotection: Removal of Boc protecting groups is achieved by treatment with 4 M HCl in dioxane or acidic conditions.
  • Purification: Final compound is purified by preparative HPLC and dried under vacuum.
  • Yield: High purity product typically obtained with yields ranging from 70% to 90%.

Detailed Experimental Data from Literature

Step Reagents/Conditions Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, DMAP, DCM, 20 °C, 4 h 79–89 Intermediate tert-butyl 5-oxo-1,4-diazepane-1-carboxylate obtained as solid
Reductive amination (A1) Cyclopropylmethyl aldehyde, NaBH(OAc)3, DIPEA, DCM, rt, overnight ~70–80 Reaction monitored by LC–MS; purified by prep HPLC
Boc deprotection 4 M HCl in dioxane, rt or mild heating Yields depend on subsequent purification; crude used for next step in some protocols
Final purification Prep HPLC under basic conditions Drying by Genevac or vacuum drying

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Yield (%)
Boc protection Boc2O, DMAP, DCM/THF, 10–20 °C, 2–4 h Boc-protected diazepane 79–89
Reductive amination Cyclopropylmethyl aldehyde, NaBH(OAc)3, DIPEA, DCM/DMF, rt, overnight Introduction of cyclopropylmethyl group ~70–80
Boc deprotection 4 M HCl in dioxane, rt or mild heating Free amine diazepane Variable
Purification Preparative HPLC under basic conditions Pure target compound High purity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as alkylation of a diazepanone core with cyclopropane derivatives. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization, with yields dependent on stoichiometric ratios and temperature control. Reaction intermediates (e.g., tert-butyl-protected piperazines) require acidolytic deprotection (e.g., TFA in DCM) to generate the final compound .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical. For instance, ¹H NMR peaks at δ 0.36–1.56 ppm confirm cyclopropylmethyl protons, while carbonyl resonances (δ ~170 ppm in ¹³C NMR) verify the diazepan-5-one backbone . High-resolution MS (HRMS) with [M+H]⁺ ions matching theoretical m/z values ensures molecular weight accuracy .

Q. What analytical techniques are used to assess crystallinity and conformational stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the compound’s three-dimensional structure, including puckering parameters of the seven-membered diazepanone ring. Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs stabilizing the crystal lattice . Differential Scanning Calorimetry (DSC) monitors thermal stability, with melting points correlating with purity .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropylmethyl group influence biological activity or receptor binding?

  • Methodological Answer : Stereoisomers (e.g., (1R,4R) vs. (1S,4S)) are synthesized via chiral resolution (e.g., Pd/C-catalyzed hydrogenation of dibenzyl intermediates) . Comparative bioassays (e.g., receptor affinity studies) and molecular docking simulations quantify enantioselectivity. For example, NMR-derived NOE correlations and circular dichroism (CD) spectra differentiate diastereomers .

Q. What computational strategies predict the compound’s conformational flexibility in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model low-energy conformers. Puckering coordinates (Cremer-Pople parameters) quantify ring distortions, while Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvent-dependent conformational equilibria .

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

  • Methodological Answer : SCXRD datasets are analyzed using SHELXL for refinement, with R-factors < 5% ensuring accuracy . Discrepancies in hydrogen-bond donor/acceptor assignments are resolved via Hirshfeld surface analysis (e.g., CrystalExplorer), which maps intermolecular interactions and validates Etter’s hydrogen-bonding rules .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

  • Methodological Answer : Co-solvent systems (e.g., EtOH/water mixtures) enhance solubility, validated by UV-Vis spectrophotometry. Salt formation (e.g., hydrochloride salts) or cyclodextrin encapsulation improves bioavailability. LogP values are calculated via HPLC retention times to guide formulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one
Reactant of Route 2
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4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one

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